8-CPT-2Me-cAMP (sodium) is a synthetic compound that serves as a selective agonist for exchange proteins activated by cyclic adenosine monophosphate, commonly referred to as EPAC. The full chemical name is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate sodium salt. This compound is primarily utilized in research settings to investigate the signaling pathways mediated by EPAC, particularly in relation to the small GTPases Rap1 and Rap2, which play crucial roles in various cellular processes.
8-CPT-2Me-cAMP is synthesized through chemical processes that involve the modification of adenosine and other nucleotides. It is commercially available from various suppliers, including R&D Systems and MedChemExpress, which provide it in high purity suitable for laboratory research.
8-CPT-2Me-cAMP falls under the category of cyclic nucleotide analogs. It is classified as a selective EPAC activator, distinguishing it from other cyclic adenosine monophosphate analogs that may also activate protein kinase A.
The synthesis of 8-CPT-2Me-cAMP typically involves several steps of organic synthesis techniques, including:
The final product is purified through crystallization or chromatography methods to achieve high purity levels (≥99%). The chemical structure is confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula for 8-CPT-2Me-cAMP sodium salt is C17H16ClN5NaO6PS. Its structure features:
8-CPT-2Me-cAMP primarily participates in biochemical reactions involving EPAC activation. Upon binding to EPAC, it facilitates the exchange of guanosine diphosphate for guanosine triphosphate on Rap1 and Rap2, leading to their activation.
The compound does not activate protein kinase A, making it a valuable tool for selectively studying EPAC-mediated pathways without interference from other cyclic adenosine monophosphate-dependent signaling mechanisms.
The mechanism by which 8-CPT-2Me-cAMP exerts its effects involves:
The effective concentration required for half-maximal activation (EC50) of EPAC1 by 8-CPT-2Me-cAMP is approximately 2.2 µM, demonstrating its potency as an EPAC activator.
8-CPT-2Me-cAMP has several applications in scientific research:
8-CPT-2Me-cAMP (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate sodium salt) achieves Epac isoform selectivity through strategic modifications to the cAMP scaffold. The para-chlorophenylthio (pCPT) group at the 8-position enhances membrane permeability and binding affinity to Epac's cyclic nucleotide-binding (CNB) domain, while the 2'-O-methyl ribose substitution sterically hinders interaction with PKA’s regulatory subunits [1] [8]. Crystallographic studies reveal that Epac1’s CNB domain accommodates the 2'-O-methyl group via a flexible hydrophobic pocket, whereas Epac2’s Lys⁴⁰⁵ residue (absent in Epac1) clashes with this modification, reducing binding efficacy [2] [6]. This results in a 50-fold selectivity for Epac1 (AC₅₀ = 2.2 μM) over Epac2 (AC₅₀ > 100 μM) and minimal PKA activation (EC₅₀ > 10 μM) [1] [9].
Table 1: Selectivity Profile of 8-CPT-2Me-cAMP
| Target Protein | AC₅₀/EC₅₀ (μM) | Relative Maximal Activity |
|---|---|---|
| Epac1 | 2.2 | 3.3 |
| Epac2 | >100 | <0.5 |
| PKA | >10 | Not detected |
Data compiled from [1] [2] [9]
As an Epac-specific agonist, 8-CPT-2Me-cAMP triggers cAMP-independent signaling by activating Rap1/Rap2 GTPases. Upon binding, it induces conformational changes in Epac’s CDC25-homology domain, catalyzing GDP-to-GTP exchange on Rap1/Rap2. This initiates downstream effectors:
Notably, these pathways operate without cAMP elevation, as confirmed by PKA inhibitor (H-89) resistance in Jurkat T-cells [9].
8-CPT-2Me-cAMP accelerates Rap1 activation kinetics by enhancing Epac’s guanine nucleotide exchange factor (GEF) efficiency. Real-time assays show:
Table 2: Kinetics of Rap1 Activation by 8-CPT-2Me-cAMP Derivatives
| Compound | Cell Type | t₁/₂ (min) | Duration (min) |
|---|---|---|---|
| 8-CPT-2Me-cAMP | HUVECs | 4.8 | >30 |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 β-cells | 1.2 | >60 |
| Native cAMP | HUVECs | 12.1 | <15 |
AM = acetoxymethyl ester; data from [4] [5] [8]
The 2'-O-methyl group in 8-CPT-2Me-cAMP confers steric exclusion from PKA’s CNB domains, making it a competitive tool to dissect PKA-independent pathways. Key evidence includes:
Non-selective analogs (e.g., 8-Br-cAMP) activate both PKA and Epac, confounding pathway analysis [2].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8